
4,8-Dimethylnonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethylnonanoate is a branched-chain saturated fatty acid anion that is nonanoate with methyl branches at C-4 and C-8. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 4,8-dimethylnonanoic acid.
Applications De Recherche Scientifique
Cyclization Studies : The cyclization of 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) in the presence of stannic chloride has been studied, leading to the production of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This indicates a potential application in organic synthesis and chemical transformations (A. Saito et al., 1978).
Biosynthesis in Plants : Research on higher plants has shown that the C11 homoterpene 4,8-dimethylnona-1,3,7-triene originates from oxidative degradation of nerolidol or geranylacetone. This highlights its role in plant biochemistry and potential applications in understanding plant metabolic pathways (W. Boland et al., 1998).
Pheromone Biosynthesis : 4,8-Dimethyldecanal has been identified as an aggregation pheromone in Tribolium castaneum (red flour beetle), with studies focusing on its biosynthesis through the fatty acid pathway. This could be significant in pest control research (Junheon Kim et al., 2005).
Role in Fatty Acid Oxidation : Research has demonstrated the presence of 4,8-dimethylnonanoyl-CoA thioesterase activity in rat liver peroxisomes, involved in the chain shortening of certain fatty acids. This suggests its importance in studying metabolic diseases and mitochondrial function (R. Ofman et al., 2002).
Antifilarial Agent : A study reported the development of a novel class of antifilarial agent, 4,7-dimethyl-3,4,7,8-tetrahydro-3λ6-[1,2]thiazino[4,3-f]quinoline-3,3,8-trione, demonstrating potency against the filarial parasite Setaria cervi. This could be crucial in developing new treatments for filariasis (Suprabhat Mukherjee et al., 2018).
Propriétés
Formule moléculaire |
C11H21O2- |
|---|---|
Poids moléculaire |
185.28 g/mol |
Nom IUPAC |
4,8-dimethylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/p-1 |
Clé InChI |
VZPIUNDOWLDCTC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCC(C)CCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



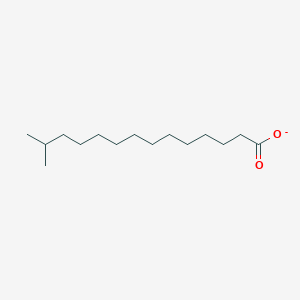
![(2S)-6,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1259421.png)
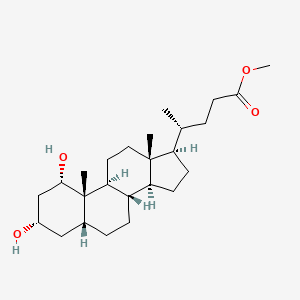
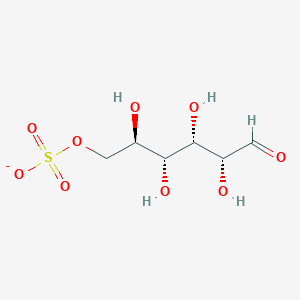

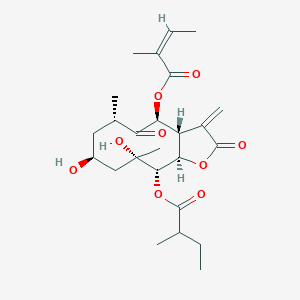


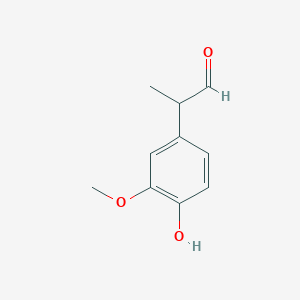
![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)



